![molecular formula C13H26N2O3Si B14682724 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole CAS No. 36850-87-0](/img/structure/B14682724.png)
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a triethoxysilyl group attached to the ethyl chain at position 1 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a suitable silane reagent. One common method is the hydrosilylation of 3,5-dimethylpyrazole with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydropyrazoles.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can result in a variety of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows the compound to form strong bonds with various substrates, enhancing its stability and reactivity. The pyrazole ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Lacks the triethoxysilyl group, making it less versatile in certain applications.
1-(Triethoxysilyl)ethylpyrazole: Similar structure but without the dimethyl groups at positions 3 and 5.
Uniqueness
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole is unique due to the presence of both the triethoxysilyl group and the dimethyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
36850-87-0 |
|---|---|
Fórmula molecular |
C13H26N2O3Si |
Peso molecular |
286.44 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)ethyl-triethoxysilane |
InChI |
InChI=1S/C13H26N2O3Si/c1-6-16-19(17-7-2,18-8-3)10-9-15-13(5)11-12(4)14-15/h11H,6-10H2,1-5H3 |
Clave InChI |
BNDOVGWEBWBIBB-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCN1C(=CC(=N1)C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



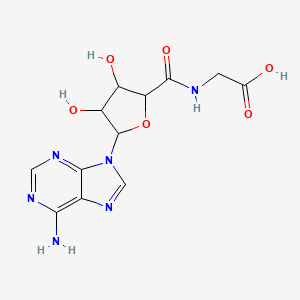

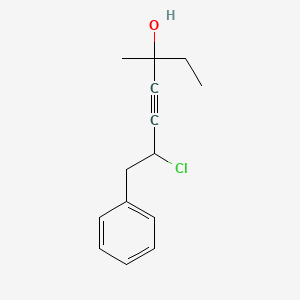
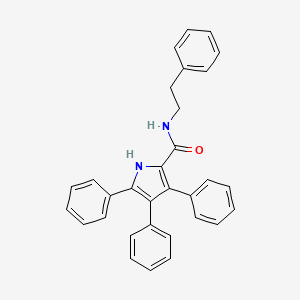


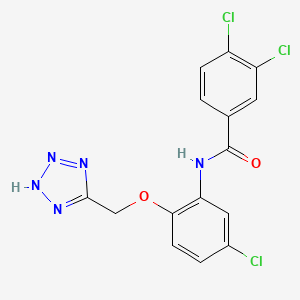
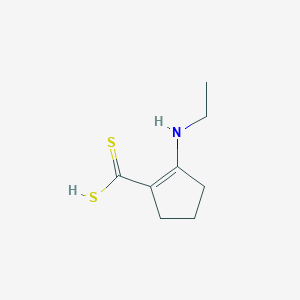

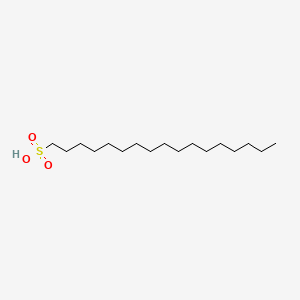
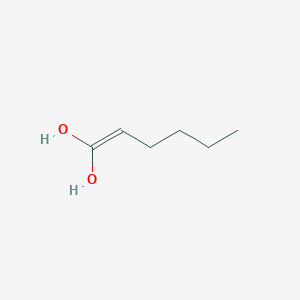
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)

